![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/new.no-structure.jpg)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, typically, a multi-step organic synthesis process is employed. The procedure begins with the preparation of individual building blocks such as thieno[3,2-d]pyrimidine and 3,4-dihydroquinoline derivatives. Key reactions involve:
Nucleophilic Substitution: For introducing the quinolinyl group.
Amide Formation: To link the oxoethyl moiety.
Cyclization Reactions: To form the thieno-pyrimidine ring structure.
The reaction conditions typically involve solvents like DMSO, DMF or toluene, with reagents such as EDCI (for amide bond formation) and palladium catalysts for cyclization.
Industrial Production Methods
In an industrial setting, the production involves optimizing the above laboratory methods for larger scale. Continuous flow reactors and automated synthesis processes are used to enhance yield and purity, while reducing reaction times and improving safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the dihydroquinoline ring.
Reduction: Reduction can modify the thieno-pyrimidine ring.
Substitution: Both nucleophilic and electrophilic substitutions are common due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substituting Reagents: Alkyl halides for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
Oxidized Products: Quinoline N-oxides.
Reduced Products: Partially saturated thieno[3,2-d]pyrimidines.
Substitution Products: Varied alkyl or aryl thieno[3,2-d]pyrimidines depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound’s structure makes it a potential catalyst or catalyst precursor in organic reactions.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: Used in studies to understand molecular pathways due to its ability to bind specific proteins or nucleic acids.
Industry
Material Science: Utilized in the development of new materials with unique electronic properties.
Agriculture: Possible applications as a component in agrochemicals.
作用機序
The compound exhibits its effects through various mechanisms:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways: May influence pathways such as signal transduction or gene expression, depending on its target interactions.
Structural Interactions: The presence of multiple aromatic rings allows for strong π-π interactions with biomolecules.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Similar in the dihydroquinoline part of the structure.
Pyrimidine Analogs: Share the thieno[3,2-d]pyrimidine core.
Thienopyrimidine Compounds: General class sharing the fused ring structure.
Uniqueness
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its:
Hybrid Structure: Combining elements of quinoline, pyrimidine, and thieno compounds.
Reactivity: Versatility in undergoing various chemical reactions.
Applications: Broad spectrum of potential scientific and industrial uses.
Feel free to ask for more details on any section!
特性
CAS番号 |
1260930-27-5 |
|---|---|
分子式 |
C21H23N3O3S |
分子量 |
397.49 |
IUPAC名 |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |
InChIキー |
UPMXKPGOEVLSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


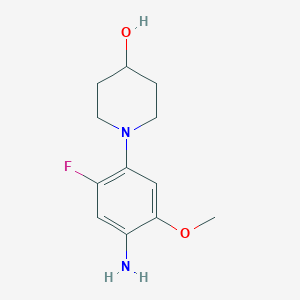
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
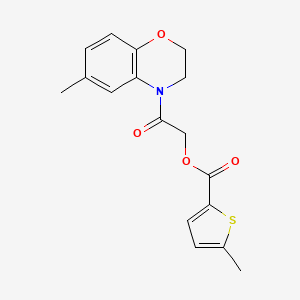
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
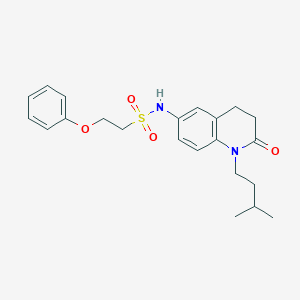
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
![5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2358558.png)
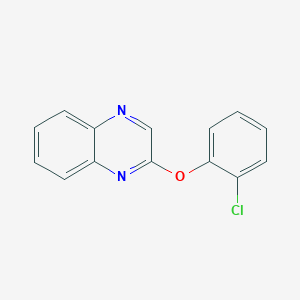
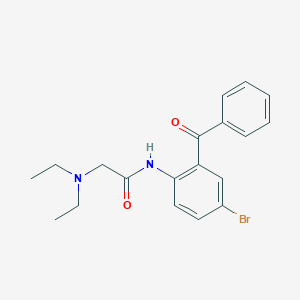
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)
